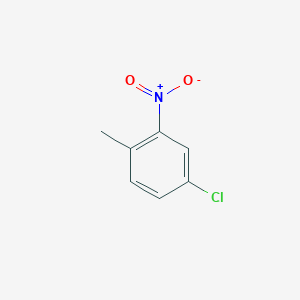

4-Chloro-2-nitrotoluene

Beschreibung

Eigenschaften

IUPAC Name |

4-chloro-1-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-5-2-3-6(8)4-7(5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFLFRQWPBEDHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058994 | |

| Record name | Benzene, 4-chloro-1-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-59-8 | |

| Record name | 4-Chloro-1-methyl-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 4-chloro-1-methyl-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLORO-2-NITROTOLUENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 4-chloro-1-methyl-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 4-chloro-1-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Chloro-2-nitrotoluene: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.

Chemical Identity and Structure

This compound is an aromatic organic compound with a toluene (B28343) backbone substituted with a chlorine atom and a nitro group.[1] Its chemical structure is characterized by the presence of these functional groups on the benzene (B151609) ring, which significantly influence its reactivity.[2]

| Identifier | Value |

| IUPAC Name | 4-chloro-1-methyl-2-nitrobenzene |

| CAS Number | 89-59-8 |

| Molecular Formula | C₇H₆ClNO₂[3][4] |

| SMILES String | Cc1ccc(Cl)cc1--INVALID-LINK--=O |

| InChI Key | SQFLFRQWPBEDHM-UHFFFAOYSA-N |

| EC Number | 201-921-2 |

| Synonyms | 2-Nitro-4-chlorotoluene, p-Chloro-o-nitrotoluene[5][6] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It typically appears as a yellow crystalline solid or a clear brown liquid after melting.[1][3] It is sparingly soluble in water but soluble in organic solvents like ethanol (B145695) and ether.[7][8]

| Property | Value |

| Molecular Weight | 171.58 g/mol [3][4] |

| Melting Point | 34-38 °C[3][4][9] |

| Boiling Point | 239-240 °C at 718 mmHg[3][4] |

| Density | 1.2559 g/cm³[6][8] |

| Flash Point | 120 °C (closed cup)[9] |

| Water Solubility | 109 mg/L at 20 °C[6] |

| Appearance | Clear brown liquid after melting; light yellow crystalline solid[1][3][9] |

Synthesis and Experimental Protocol

The primary method for synthesizing this compound is through the nitration of 4-chlorotoluene (B122035).[10] This reaction typically yields a mixture of isomers, primarily this compound (around 65%) and 4-Chloro-3-nitrotoluene (around 35%).[3][10]

Experimental Protocol: Nitration of 4-Chlorotoluene

This protocol is based on established laboratory procedures for the nitration of aromatic compounds.[10]

Materials:

-

4-Chlorotoluene

-

Concentrated Nitric Acid (65%)

-

Concentrated Sulfuric Acid (96%)

-

Water (H₂O)

-

Chloroform (CHCl₃)

-

Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

-

Reaction Setup: In a reaction vessel, disperse 39.5 mmol of 4-chlorotoluene in 3.3 mL of water.

-

Addition of Nitrating Mixture: While stirring, slowly add a mixture of 3.0 mL of 65% nitric acid and 13.2 mL of 96% sulfuric acid dropwise to the 4-chlorotoluene dispersion. Maintain the reaction temperature between 50-55°C during the addition.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 55°C for an additional 2 hours.

-

Quenching: Add 50 mL of water to the reaction mixture to stop the reaction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product three times with 50 mL portions of chloroform.

-

Drying: Collect the organic phases and dry them over anhydrous sodium sulfate.

-

Purification: Purify the crude product by column chromatography to isolate the this compound. The major component can also be separated as the lower boiling fraction by vacuum distillation.[3][10]

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications

This compound is a versatile chemical intermediate due to the reactivity of its functional groups.[2] The electron-withdrawing nature of the nitro and chloro groups makes the aromatic ring susceptible to various transformations.

Key reactions include:

-

Nucleophilic Aromatic Substitution: The chlorine atom can be substituted by strong nucleophiles.[7]

-

Reduction of Nitro Group: The nitro group can be reduced to an amino group, forming 4-chloro-2-aminotoluene, a crucial step in the synthesis of many pharmaceutical compounds.[7]

-

Oxidation of Methyl Group: The methyl group can be oxidized to a carboxylic acid, yielding 4-chloro-2-nitrobenzoic acid.[7][11]

-

Boronation Reaction: It can undergo palladium-catalyzed cross-coupling reactions with organic boron reagents.[7]

These reactions make it a valuable precursor in several industries:

-

Pharmaceuticals: It is a starting material for the synthesis of NMDA-glycine antagonists and COX-2 inhibitors.[3][4]

-

Dyes: It is an important intermediate in the production of indigo (B80030) dyes.[3][4]

-

Agrochemicals: It is used in the synthesis of herbicides and pesticides.[2]

Caption: Key reactivity pathways of this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.[2]

| Hazard Class | Description |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[12] |

| Skin Corrosion/Irritation | Causes skin irritation.[12][13] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[12][13] |

| Specific Target Organ Toxicity | May cause respiratory irritation.[12][13] May cause damage to organs through prolonged or repeated exposure.[13][14] |

Handling Recommendations:

-

Use in a well-ventilated area or outdoors.[13]

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[12]

-

Wash hands and any exposed skin thoroughly after handling.[12]

-

Avoid release to the environment.[8]

This document is intended for informational purposes for a technical audience. Always refer to the latest Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.[9][12]

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS # 89-59-8, this compound, 4-chloro-1-methyl-2-nitro-benzene - chemBlink [chemblink.com]

- 3. This compound | 89-59-8 [chemicalbook.com]

- 4. This compound CAS#: 89-59-8 [m.chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. lookchem.com [lookchem.com]

- 7. Page loading... [guidechem.com]

- 8. chembk.com [chembk.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. reddit.com [reddit.com]

- 12. fishersci.com [fishersci.com]

- 13. aarti-industries.com [aarti-industries.com]

- 14. fr.cpachem.com [fr.cpachem.com]

An In-depth Technical Guide to 4-Chloro-2-nitrotoluene (CAS 89-59-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2-nitrotoluene (CAS 89-59-8), a pivotal chemical intermediate in the synthesis of various industrial and pharmaceutical compounds. This document details its physicochemical properties, safety and handling protocols, synthesis and analysis methodologies, and its role as a precursor in the development of therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is an aromatic organic compound characterized by a toluene (B28343) backbone substituted with a chlorine atom at position 4 and a nitro group at position 2. This substitution pattern imparts specific reactivity, making it a versatile building block in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 89-59-8 | [1][2] |

| Molecular Formula | C₇H₆ClNO₂ | [1][2] |

| Molecular Weight | 171.58 g/mol | [1][3] |

| Appearance | Light yellow to yellow solid; may appear as a clear brown liquid after melting. | [4] |

| Melting Point | 34 - 38 °C | [1][3] |

| Boiling Point | 239 - 240 °C (at 718 mmHg) | [1] |

| Density | ~1.3 g/cm³ | [5] |

| Solubility | Sparingly soluble in water. Soluble in many organic solvents. | [5] |

| Flash Point | 120 °C (closed cup) | [3] |

| InChI Key | SQFLFRQWPBEDHM-UHFFFAOYSA-N | [1][2] |

Safety, Handling, and Toxicity

This compound is classified as a hazardous substance and requires strict safety measures during handling, storage, and disposal.

Table 2: GHS Hazard and Precautionary Information

| Category | Code(s) | Statement(s) | Reference(s) |

| Pictograms | GHS06 (Skull and Crossbones), GHS08 (Health Hazard) | [1] | |

| Signal Word | Danger | [1] | |

| Hazard Statements | H301+H311, H330, H373 | Toxic if swallowed or in contact with skin. Fatal if inhaled. May cause damage to organs through prolonged or repeated exposure. | [1] |

| Precautionary Statements | P260, P280, P301+P310, P304+P340, P403+P233, P501 | Do not breathe dust/fume. Wear protective gloves/clothing. IF SWALLOWED: Immediately call a POISON CENTER/doctor. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Store in a well-ventilated place. Keep container tightly closed. Dispose of contents/container to an approved waste disposal plant. | [1] |

Handling and Storage:

-

Engineering Controls: Use only outdoors or in a well-ventilated area. Ensure eyewash stations and safety showers are close to the workstation.[5]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[1]

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial starting material or intermediate in the synthesis of a range of molecules.[3]

-

Dye Industry: It is a key precursor in the manufacturing of indigo (B80030) dye.[3]

-

Agrochemicals: It is used as a building block for various herbicides and pesticides.

-

Pharmaceutical Synthesis: Its most significant role in drug development is as an intermediate for:

-

NMDA-Glycine Antagonists: It is the starting reagent for synthesizing tricyclic indole-2-carboxylic acids, which are potent antagonists at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor.[1][3] These compounds are investigated for treating neurological disorders.[6]

-

COX-2 Inhibitors: The compound is also utilized in the preparation of selective COX-2 inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs).[7]

-

Experimental Protocols

Synthesis Protocol: Nitration of 4-Chlorotoluene (B122035)

This compound is typically synthesized via the electrophilic aromatic substitution (nitration) of 4-chlorotoluene. The methyl group is an ortho-, para-director, and while the chlorine is also an ortho-, para-director, the directing power of the methyl group and steric hindrance lead to the formation of 2-nitro and 3-nitro isomers.

Materials:

-

4-Chlorotoluene

-

Concentrated Nitric Acid (65%)

-

Concentrated Sulfuric Acid (96%)

-

Chloroform (CHCl₃)

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Water (H₂O)

Procedure: [4]

-

Disperse 3.3 mL of H₂O in 39.5 mmol of 4-chlorotoluene in a reaction flask equipped with a stirrer and a dropping funnel.

-

Prepare the nitrating acid by carefully adding 13.2 mL of 96% H₂SO₄ to 3.0 mL of 65% HNO₃, cooling as necessary.

-

While stirring the 4-chlorotoluene mixture, add the nitrating acid dropwise, maintaining the reaction temperature between 50-55°C.

-

After the addition is complete, continue stirring the reaction mixture at 55°C for 2 hours.

-

Quench the reaction by adding 50 mL of H₂O.

-

Transfer the mixture to a separatory funnel and extract the product three times with 50 mL portions of CHCl₃.

-

Combine the organic phases and dry over anhydrous Na₂SO₄.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product, which is a mixture of this compound and 4-chloro-3-nitrotoluene, by column chromatography or fractional distillation to isolate the this compound isomer.[4]

Synthesis workflow for this compound.

Analytical Protocol: Gas Chromatography (GC)

A general procedure for the analysis of nitrotoluene isomers can be performed using a gas chromatograph coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Instrumentation & Conditions (Example): [8]

-

Instrument: Gas Chromatograph (e.g., Agilent)

-

Column: HP-1701 (or similar mid-polarity column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium, constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless inlet, 250°C, split ratio 50:1.

-

Oven Program:

-

Initial temperature: 70°C, hold for 1 min.

-

Ramp: 25°C/min to 250°C.

-

Hold: Maintain at 250°C for 10-15 min.

-

-

Detector: FID at 250°C or MS (scan range m/z 50-300).

-

Injection Volume: 1-2 µL.

Procedure:

-

Prepare a standard solution of purified this compound in a suitable solvent (e.g., acetone (B3395972) or cyclohexane) at a known concentration (e.g., 1 mg/mL).

-

Prepare the sample for analysis by dissolving a known quantity in the same solvent.

-

Inject the standard solution to determine the retention time and response factor for this compound.

-

Inject the sample solution.

-

Identify the peak corresponding to this compound by comparing its retention time with the standard.

-

Quantify the compound by comparing the peak area of the sample to that of the standard, or by using a calibration curve constructed from a series of standards.[9]

Spectroscopic Data

Table 3: Key Spectroscopic Data for this compound

| Spectroscopy Type | Key Peaks / Signals | Reference |

| ¹H NMR (300MHz, CDCl₃) | δ 7.96 (d, J=2.2Hz, 1H, H3), δ 7.47 (dd, J=8.2Hz, J=2.2Hz, 1H, H5), δ 7.29 (d, J=8.2Hz, 1H, H6), δ 2.57 (s, 3H, CH₃) | [4] |

| ¹³C NMR (75MHz, CDCl₃) | δ 149.35, 133.81, 133.01, 132.39, 132.02, 124.67, 19.95 | [4] |

| Infrared (IR) | 1556 cm⁻¹ (C=C aromatic), 1521 cm⁻¹ (asymmetric NO₂ stretch), 1347 cm⁻¹ (symmetric NO₂ stretch) | [4] |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z 171. Other fragments may be observed. | [2] |

Role as a Precursor to Therapeutic Agents: Signaling Pathways

The significance of this compound in drug development lies in its utility to construct more complex molecules that interact with specific biological pathways.

Precursor to COX-2 Inhibitors

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation and pain.[10] COX-2 is the inducible isoform, primarily expressed at sites of inflammation.[11] Selective COX-2 inhibitors block this pathway, reducing the synthesis of pro-inflammatory prostaglandins (like PGE₂) without significantly affecting the housekeeping functions of the COX-1 isoform.[11]

COX-2 inhibition pathway.

Precursor to NMDA Receptor Glycine Site Antagonists

The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[12] For activation, it uniquely requires the binding of two co-agonists: glutamate (B1630785) to the GluN2 subunit and glycine (or D-serine) to the GluN1 subunit.[12][13] In pathological conditions like stroke or epilepsy, excessive glutamate release leads to overactivation of NMDA receptors, causing excitotoxicity and neuronal cell death.[6] Glycine site antagonists block the co-agonist binding site on the GluN1 subunit, preventing channel opening even in the presence of glutamate, thereby offering a neuroprotective effect.[14]

Mechanism of NMDA receptor glycine site antagonists.

References

- 1. This compound | 89-59-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound 98 89-59-8 [sigmaaldrich.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Chloro-4-nitrotoluene | C7H6ClNO2 | CID 8491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Glycine/NMDA receptor antagonists as potential CNS therapeutic agents: ACEA-1021 and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. kbcc.cuny.edu [kbcc.cuny.edu]

- 10. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijbs.com [ijbs.com]

- 12. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Properties of 4-Chloro-2-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Chloro-2-nitrotoluene, a chemical intermediate significant in the synthesis of various dyes, pharmaceuticals, and agrochemicals.[1] This document is intended to serve as a valuable resource for professionals in research and development by presenting meticulously collated data, detailed experimental protocols for property determination, and logical workflow visualizations to support laboratory practices.

Core Physical and Chemical Properties

This compound, with the chemical formula C₇H₆ClNO₂, is a substituted aromatic compound.[1][2][3][4][5] Its molecular structure consists of a toluene (B28343) ring substituted with a chlorine atom at the 4-position and a nitro group at the 2-position.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 4-Chloro-1-methyl-2-nitrobenzene |

| CAS Number | 89-59-8[1][2][3][4][5][6] |

| Molecular Formula | C₇H₆ClNO₂[1][2][3][4][5][6] |

| Molecular Weight | 171.58 g/mol [2][3][4][5] |

| Canonical SMILES | CC1=C(C=C(C=C1)Cl)--INVALID-LINK--[O-][1] |

| InChI Key | SQFLFRQWPBEDHM-UHFFFAOYSA-N |

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | Pale yellow to off-white or yellow-green crystalline solid.[1][7] It appears as a clear brown liquid after melting.[1][2][3] |

| Melting Point | 34-39 °C[3][6] |

| Boiling Point | 239-240 °C at 718-760 mmHg[2][3] |

| Density | 1.2559 g/cm³[2][8] |

| Solubility in Water | 109 mg/L at 20 °C[1][2][3] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, and ether.[1][8] |

| Vapor Pressure | 0.0651 mmHg at 25 °C[2][8] |

| Flash Point | >110 °C (>230 °F)[2][8] |

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for determining the key physical properties of organic compounds like this compound.

1. Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.[9]

-

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is recorded.[10]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.[9]

-

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered.[10]

-

Pack the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[11]

-

Place the capillary tube into the heating block of the melting point apparatus.[10]

-

Heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate temperature reading.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

-

2. Boiling Point Determination (Distillation Method)

This method is suitable for determining the boiling point of a liquid sample.[12]

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[13]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.[14]

-

Procedure:

-

Place a sample of this compound (in its liquid form, i.e., melted) into the distillation flask along with a few boiling chips.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.[14]

-

Begin heating the flask gently.

-

Observe the temperature as the liquid begins to boil and the vapor rises.

-

The boiling point is the stable temperature at which the vapor is condensing and dripping into the receiving flask.[14] Record this temperature.

-

3. Solubility Determination (Shake-Flask Method)

This method is used to determine the solubility of a substance in a particular solvent.[15]

-

Principle: An excess amount of the solute is agitated in a solvent for a prolonged period to ensure equilibrium is reached, after which the concentration of the dissolved solute is measured.[15]

-

Apparatus: Conical flasks with stoppers, mechanical shaker or magnetic stirrer, analytical balance, filtration apparatus, and a suitable analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure:

-

Add an excess amount of solid this compound to a known volume of the solvent (e.g., water) in a conical flask.

-

Seal the flask and place it in a mechanical shaker or on a magnetic stirrer in a constant temperature bath (e.g., 20 °C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

-

Analyze the concentration of this compound in the filtrate using a pre-calibrated analytical method.

-

The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Visualizations

The following diagrams illustrate the logical workflow for the physical characterization of a chemical compound.

Caption: A logical workflow for the physical characterization of a chemical compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Cas 89-59-8,this compound | lookchem [lookchem.com]

- 3. This compound CAS#: 89-59-8 [m.chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound, 99% | Fisher Scientific [fishersci.ca]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. 4 Chloro Nitro Toluene - Trading [trading.bhayanigroup.com]

- 8. chembk.com [chembk.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. westlab.com [westlab.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide on the Solubility of 4-Chloro-2-nitrotoluene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Overview of 4-Chloro-2-nitrotoluene

This compound (CAS No: 89-59-8) is a crystalline solid, typically appearing as yellow needles. It is characterized by its limited solubility in water and general solubility in various organic solvents. Understanding its solubility profile is critical for process design, purification, and formulation in its various applications.

Quantitative Solubility Data

Detailed experimental data on the solubility of this compound in a wide array of organic solvents at various temperatures is sparse in the reviewed literature. However, the following quantitative and qualitative data have been reported.

Table 1: Solubility of this compound

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 109 mg/L[1] |

| Ethanol | Not Specified | Soluble[2] |

| Hot Ethanol | Not Specified | Soluble[1] |

| Acetone | Not Specified | Soluble[2] |

| Ether | Not Specified | Soluble[1] |

Experimental Protocols for Solubility Determination

The determination of solid-liquid equilibrium, or solubility, is a fundamental experimental process in chemical research and development. Based on methodologies reported for similar nitroaromatic compounds, the following protocols are standard for determining the solubility of this compound in organic solvents.

Isothermal Saturation Method

The isothermal saturation method is a widely used and reliable technique for determining the solubility of a solid in a liquid.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the solid and liquid phases are allowed to separate. This is typically achieved by letting the suspension settle or by centrifugation.

-

Sampling and Analysis: A sample of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid any temperature change that might cause precipitation or further dissolution. The sample is then diluted with a suitable solvent.

-

Quantification: The concentration of this compound in the diluted sample is determined using an appropriate analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with a UV detector, as aromatic nitro compounds are typically UV-active. A calibration curve prepared with standard solutions of known concentrations is used for quantification.

Gravimetric Method

A simpler, though potentially less precise, method involves the gravimetric determination of solubility.

Methodology:

-

Saturation: A saturated solution is prepared as described in the isothermal saturation method (steps 1 and 2).

-

Sampling: A known volume or mass of the clear, saturated supernatant is carefully transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is evaporated from the sample under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Mass Determination: The container with the solid residue is weighed, and the mass of the dissolved this compound is determined by difference. The solubility can then be expressed in terms of mass of solute per mass or volume of solvent.

Theoretical Prediction of Solubility: Hansen Solubility Parameters

In the absence of extensive experimental data, theoretical models can provide valuable predictions of solubility. The Hansen Solubility Parameters (HSP) are a particularly useful tool for predicting the miscibility and solubility of a solute in a solvent. The principle is that "like dissolves like," and substances with similar HSP values are more likely to be miscible.

The total Hansen solubility parameter (δt) is composed of three components:

-

δd: The energy from dispersion forces between molecules.

-

δp: The energy from dipolar intermolecular forces.

-

δh: The energy from hydrogen bonds between molecules.

The HSP for this compound have been reported as:

Table 2: Hansen Solubility Parameters for this compound

| Parameter | Value (MPa½) |

| δd (Dispersion) | 19.9 |

| δp (Polar) | 11.8 |

| δh (Hydrogen Bonding) | 3.8 |

These parameters can be used to calculate the "distance" (Ra) between this compound and a solvent in the Hansen space. A smaller Ra value indicates a higher likelihood of solubility.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility and the conceptual framework of Hansen Solubility Parameters.

Caption: Experimental workflow for solubility determination.

References

synthesis of 4-Chloro-2-nitrotoluene from 4-chlorotoluene

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-nitrotoluene from 4-Chlorotoluene (B122035)

Introduction

This compound is a valuable chemical intermediate primarily utilized in the synthesis of dyes, agrochemicals, and pharmaceuticals, such as analgesic and anti-inflammatory drugs.[1] This pale yellow crystalline solid is not found in nature and is produced industrially through the electrophilic aromatic substitution reaction of 4-chlorotoluene.[1] The most common method for its synthesis is the nitration of 4-chlorotoluene using a mixed acid solution of concentrated nitric acid and sulfuric acid.[1][2][3] This process yields a mixture of isomers, predominantly this compound and 4-chloro-3-nitrotoluene, which must then be separated.[2][3] Careful control of reaction parameters is essential to maximize the yield of the desired ortho-nitro isomer and minimize the formation of byproducts, including dinitrated compounds.[3][4]

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The reaction is initiated by the formation of the highly electrophilic nitronium ion (NO₂⁺) from the protonation of nitric acid by the stronger sulfuric acid. The sulfuric acid also serves to absorb the water produced, driving the reaction forward.

The electron-rich aromatic ring of 4-chlorotoluene then attacks the nitronium ion. The existing substituents on the ring—the activating methyl group (-CH₃) and the deactivating but ortho-, para-directing chloro group (-Cl)—influence the position of the incoming nitro group. The methyl group strongly directs ortho and para, while the chloro group also directs ortho and para. In 4-chlorotoluene, the position para to the methyl group is occupied by the chlorine atom. Therefore, the nitro group is directed to the two positions ortho to the methyl group (C2 and C6) and the position ortho to the chloro group (C3 and C5).

The directing effects result in the formation of two primary mononitrated products:

-

This compound : The nitro group is added ortho to the methyl group.

-

4-Chloro-3-nitrotoluene : The nitro group is added ortho to the chloro group.

Due to the stronger activating and directing effect of the methyl group, this compound is typically the major product.[2]

Caption: Mechanism of the electrophilic nitration of 4-chlorotoluene.

Quantitative Data on Synthesis

The ratio of the resulting isomers is highly dependent on the specific reaction conditions employed. Various studies have documented different outcomes based on temperature, nitrating agent composition, and reaction time.

| Reference / Source | Nitrating Agent | Temperature (°C) | Isomer Ratio (2-nitro : 3-nitro) | Notes |

| ChemicalBook[2] | Mixed Acid (39/59/2 H₂O/H₂SO₄/HNO₃) | 25 | 65 : 35 | Yields 65% of the 2-nitro isomer and 35% of the 3-nitro isomer. |

| Gindraux (1929)[4] | Varying conditions | - | 53-62.5 : 37.5-47 | A study on nitration under various undefined conditions. |

| Shaw and Turner (1932)[4] | Excess Nitric Acid | 0 | 61.2 : 38.8 | Nitration performed at 0°C. |

| Shaw and Turner (1932)[4] | Excess Nitric Acid | 30 | 58.5 : 41.5 | Nitration performed at 30°C. |

| Hodgson/Holleman[4] | 15% excess HNO₃ with 5 parts H₂SO₄ | - | 64-65 : 35-36 | Confirmed earlier work on isomer distribution. |

| US Patent 2,810,000[5] | H₂SO₄, HNO₃, in ethylene (B1197577) dichloride | 10 | 73 : 27 | An improved method claiming a more favorable isomer distribution. |

| Kozic, et al. (2016)[2] | 65% HNO₃, 96% H₂SO₄ in H₂O | 50 - 55 | - | Reports a 49.2% isolated yield of this compound. |

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound based on cited literature.

Protocol 1: General Laboratory Scale Synthesis

This protocol is adapted from a procedure described by Kozic, et al. and provides a 49.2% yield of the purified 2-nitro isomer.[2]

Reagents:

-

4-Chlorotoluene (39.5 mmol)

-

Deionized Water (3.3 mL)

-

65% Nitric Acid (3.0 mL)

-

96% Sulfuric Acid (13.2 mL)

-

Chloroform (CHCl₃) for extraction

-

Anhydrous Sodium Sulfate (Na₂SO₄) for drying

Procedure:

-

Disperse 3.3 mL of H₂O in 39.5 mmol of 4-chlorotoluene in a reaction flask equipped with a stirrer.

-

Prepare the nitrating mixture by carefully adding 13.2 mL of 96% H₂SO₄ to 3.0 mL of 65% HNO₃. Cool the mixture as needed.

-

While stirring the 4-chlorotoluene dispersion, add the nitrating mixture dropwise, maintaining the reaction temperature between 50-55°C.[2]

-

After the addition is complete, continue stirring the reaction mixture at 55°C for 2 hours.[2]

-

After 2 hours, quench the reaction by adding 50 mL of cold H₂O.

-

Transfer the mixture to a separatory funnel and extract the product three times with 50 mL portions of CHCl₃.[2]

-

Combine the organic phases and dry over anhydrous Na₂SO₄.[2]

-

Filter to remove the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the resulting crude product by column chromatography to isolate the this compound isomer.[2]

Protocol 2: Industrial Process Outline

This outlines a typical commercial process for producing the isomer mixture.[4]

Reagents:

-

p-Chlorotoluene (3500 kg)

-

Nitrating Acid (5060 kg, composed of 60% H₂SO₄, 35% HNO₃, 5% H₂O)

-

Dilute Soda Ash Solution (for washing)

Procedure:

-

Charge a nitrator with 3500 kg of p-chlorotoluene.

-

Slowly add 5060 kg of the pre-mixed nitrating acid, controlling the temperature to maintain the desired reaction rate and prevent excessive dinitration.

-

Upon completion of the reaction, dilute the crude nitration mixture with water.

-

Separate the resulting oil layer, which contains the crude product mixture.

-

Wash the oil layer sequentially with water and a dilute soda ash solution to remove residual acids.[4]

-

The crude product, containing approximately 65% this compound and 35% 4-chloro-3-nitrotoluene, is then subjected to separation processes.[4]

Separation and Purification

The crude product from the nitration is a mixture of this compound and 4-chloro-3-nitrotoluene, along with small amounts of dinitrochlorotoluene.[4] The separation of these isomers is a critical step.

-

Fractional Distillation: The most common industrial method for separating the isomers is vacuum distillation.[2] this compound has a lower boiling point and is collected as the initial fraction.[2]

-

Crystallization/Freezing: The separation can be enhanced by alternate fractional distillations and freezing operations.[4] The different melting points of the isomers (this compound: 35-38°C; 4-chloro-3-nitrotoluene: liquid at room temp) allow for separation by crystallization, also known as sweating.[1][2]

-

Chromatography: On a laboratory scale, column chromatography is an effective method for obtaining a highly pure sample of the desired isomer.[2]

Synthesis and Purification Workflow

The overall process from starting materials to purified product can be visualized as a multi-step workflow.

Caption: General workflow for the synthesis and purification of this compound.

References

nitration of 4-chlorotoluene mechanism

An In-depth Technical Guide to the Nitration of 4-Chlorotoluene (B122035)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nitration of 4-chlorotoluene, a key electrophilic aromatic substitution (EAS) reaction. It covers the underlying mechanism, regioselectivity, quantitative product distribution, and detailed experimental protocols. This information is critical for professionals engaged in the synthesis of nitroaromatic compounds, which are pivotal intermediates in the production of pharmaceuticals, dyes, and agrochemicals.

Introduction to the Reaction

The nitration of 4-chlorotoluene involves the introduction of a nitro group (-NO₂) onto the aromatic ring. This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile. The substitution pattern is governed by the directing effects of the two substituents already present on the ring: the methyl (-CH₃) group and the chlorine (-Cl) atom.

The overall reaction is as follows:

-

Starting Material: 4-Chlorotoluene (p-Chlorotoluene)

-

Reagents: Typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

-

Main Products: 4-Chloro-2-nitrotoluene and 4-Chloro-3-nitrotoluene.

The Core Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via a well-established three-step mechanism.

Step 1: Generation of the Electrophile The electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction between concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[1]

Caption: Generation of the nitronium ion electrophile.

Step 2: Nucleophilic Attack and Formation of the Sigma Complex The electron-rich π system of the 4-chlorotoluene ring attacks the nitronium ion. This is the rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.

Step 3: Deprotonation to Restore Aromaticity A weak base in the mixture, typically the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the new nitro group. This restores the aromatic π system and yields the final nitrated product.

Regioselectivity: The Role of Directing Groups

The position of the incoming nitro group is determined by the electronic effects of the methyl and chloro substituents.

-

Methyl Group (-CH₃): This is an activating group and an ortho-, para-director . It donates electron density to the ring through induction and hyperconjugation, stabilizing the positive charge of the sigma complex, particularly when the attack is at the ortho or para positions.[2][3]

-

Chloro Group (-Cl): This is a deactivating group but an ortho-, para-director . Its strong inductive effect (-I) withdraws electron density, making the ring less reactive than benzene. However, its lone pairs can be donated via resonance (+M), which stabilizes the positive charge of the sigma complex during ortho or para attack.[2][3]

In 4-chlorotoluene, the positions available for substitution are 2, 3, 5, and 6.

-

Positions 2 and 6 are ortho to the methyl group and meta to the chloro group.

-

Positions 3 and 5 are ortho to the chloro group and meta to the methyl group.

The reaction yields two primary products: This compound and 4-chloro-3-nitrotoluene . This indicates that substitution occurs preferentially at the positions ortho to the existing substituents. The activating effect of the methyl group is stronger than the directing effect of the chlorine atom, leading to a higher yield of the product substituted ortho to the methyl group.

Caption: Reaction pathways for the nitration of 4-chlorotoluene.

The stability of the sigma complex intermediate dictates the major product. Aromatic nitration is generally considered an irreversible process, meaning the product distribution is under kinetic control . The major product is the one that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy. The transition state leading to the sigma complex for attack at the 2-position (ortho to the activating methyl group) is lower in energy than that for attack at the 3-position (ortho to the deactivating chloro group), resulting in a faster reaction rate and a higher yield of this compound.

Quantitative Data Presentation

Experimental data from the nitration of 4-chlorotoluene using a standard mixed acid (HNO₃/H₂SO₄) system consistently shows a distinct product distribution.

| Product Name | Structure | Position of Nitration | Typical Yield (%) |

| This compound | C₇H₆ClNO₂ | Ortho to -CH₃ | ~65% |

| 4-Chloro-3-nitrotoluene | C₇H₆ClNO₂ | Ortho to -Cl | ~35% |

Data compiled from references[4][5][6].

Experimental Protocols

The following is a representative laboratory-scale protocol for the mononitration of 4-chlorotoluene.

Materials:

-

4-Chlorotoluene (39.5 mmol, ~5.0 g)

-

65% Nitric Acid (3.0 mL)

-

96% Sulfuric Acid (13.2 mL)

-

Deionized Water

-

Chloroform (or Dichloromethane)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with magnetic stirrer, dropping funnel, and thermometer

-

Ice bath

-

Separatory funnel

-

Apparatus for column chromatography

Procedure: [4]

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, disperse 3.3 mL of water in 39.5 mmol of 4-chlorotoluene. Place the flask in a water bath on a magnetic stirrer.

-

Addition of Nitrating Agent: Prepare the nitrating mixture by carefully adding 13.2 mL of 96% H₂SO₄ to 3.0 mL of 65% HNO₃ in a separate beaker, cooling as needed. Slowly add this mixed acid dropwise to the stirring 4-chlorotoluene dispersion. Maintain the reaction temperature between 50-55°C throughout the addition.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at 55°C for 2 hours.

-

Quenching and Extraction: After 2 hours, allow the mixture to cool to room temperature. Add 50 mL of cold deionized water to quench the reaction. Transfer the mixture to a separatory funnel and extract the product three times with 50 mL portions of chloroform.

-

Work-up: Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Purification: Filter to remove the drying agent and concentrate the organic phase under reduced pressure. The crude product, a mixture of isomers, can be purified by column chromatography to isolate the individual products.[4] The major isomer, this compound, can also be separated as the lower boiling fraction by vacuum distillation.[4]

References

- 1. cerritos.edu [cerritos.edu]

- 2. p-chlorotoluene on nitration gives: - askIITians [askiitians.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. US2876267A - Purification of 4-chloronitrotoluenes - Google Patents [patents.google.com]

- 6. US2810000A - Method for the mononitration of p-chlorotoluene - Google Patents [patents.google.com]

Spectroscopic Analysis of 4-Chloro-2-nitrotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-2-nitrotoluene, a key intermediate in the synthesis of various organic compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in the searched sources | Data not available in the searched sources | Data not available in the searched sources | Data not available in the searched sources |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in the searched sources | Data not available in the searched sources |

Note: While several databases indicate the existence of NMR data for this compound, the specific chemical shifts and coupling constants were not available in the publicly accessible sources at the time of this search.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in the searched sources | Data not available in the searched sources |

Note: While the availability of IR spectra is mentioned in several databases, a detailed list of absorption peaks was not found in the searched sources.

Mass Spectrometry (MS)

The mass spectrum of this compound was obtained by electron ionization (EI).

| m/z | Relative Intensity (%) | Assignment |

| 171 | 100 | [M]⁺ (Molecular Ion) |

| 141 | ~50 | [M-NO]⁺ |

| 125 | ~40 | [M-NO₂]⁺ |

| 111 | ~60 | [M-NO₂-CH₂]⁺ or [M-HNO₂-H]⁺ |

| 89 | ~20 | [C₇H₅]⁺ |

| 75 | ~30 | [C₆H₃]⁺ |

| 63 | ~25 | [C₅H₃]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm). The solution is then filtered into a 5 mm NMR tube.

-

Data Acquisition: The NMR spectra are recorded on a spectrometer, for instance, a 300 MHz or 500 MHz instrument. For ¹H NMR, standard parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to one peak per unique carbon atom.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample holder is recorded first. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: The sample is ionized using electron ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated by plotting ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

4-Chloro-2-nitrotoluene: A Comprehensive Health and Safety Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical guide to the health and safety information for 4-Chloro-2-nitrotoluene (CAS No. 89-59-8). It is intended for researchers, scientists, and drug development professionals who may handle this chemical. This whitepaper consolidates critical data on its physical and chemical properties, toxicological profile, hazards, and safety protocols. All quantitative data is presented in structured tables for ease of reference. Additionally, a logical workflow for handling and emergency response is provided as a visual diagram.

Chemical and Physical Properties

This compound is a yellow to orange crystalline solid.[1] It is widely used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[2][3] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 89-59-8 | [4] |

| Molecular Formula | C₇H₆ClNO₂ | [4] |

| Molecular Weight | 171.58 g/mol | [5][6] |

| Appearance | Yellow to orange crystalline solid | [1][4] |

| Melting Point | 34 - 38 °C | [4][5] |

| Boiling Point | 239 - 240 °C at 957 hPa | [4] |

| Flash Point | 120 °C (closed cup) | [4][5] |

| Solubility in Water | Slightly soluble/Immiscible | [1][4] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [4] |

Toxicological Information

| Parameter | Species | Route | Value | Reference(s) |

| LC50 (4h) | Rat | Inhalation | 0.05 mg/L (ATE) | [7] |

| Acute Toxicity (Oral) | Not Available | Oral | Toxic if swallowed (Classification) | [7] |

| Acute Toxicity (Dermal) | Not Available | Dermal | Toxic in contact with skin (Classification) | [7] |

ATE: Acute Toxicity Estimate

Health Hazard Information

Exposure to this compound can cause a range of health effects, from irritation to severe organ damage with repeated exposure.

-

Acute Effects:

-

Skin Irritation: Causes skin irritation, which can lead to redness and discomfort upon contact.[1][8]

-

Eye Irritation: Causes serious eye irritation, potentially resulting in redness, pain, and blurred vision.[1][8]

-

Respiratory Irritation: Inhalation of dust or vapor may cause respiratory irritation, leading to coughing and shortness of breath.[1][8]

-

Toxicity: The substance is classified as toxic if swallowed or in contact with skin, and fatal if inhaled.[7]

-

-

Chronic Effects:

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.

| Classification | Code | Hazard Statement |

| Acute Toxicity, Oral, Category 3 | H301 | Toxic if swallowed |

| Acute Toxicity, Dermal, Category 3 | H311 | Toxic in contact with skin |

| Acute Toxicity, Inhalation, Category 2 | H330 | Fatal if inhaled |

| Skin Corrosion/Irritation, Category 2 | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation, Category 2 | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation, Category 3 | H335 | May cause respiratory irritation |

| Specific Target Organ Toxicity (Repeated Exposure), Category 2 | H373 | May cause damage to organs through prolonged or repeated exposure |

References for GHS Classification:[7][8][9]

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited are not publicly available in the referenced safety data sheets. The provided toxicological data is based on regulatory submissions and standardized testing, though the specific methodologies are not detailed in the available literature. For conducting new toxicological assessments, it is recommended to follow established OECD guidelines for chemical testing.

Safety and Handling

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks in the specific workplace should be conducted to determine the appropriate PPE.

-

Eye/Face Protection: Wear safety goggles or a face shield.[1]

-

Skin Protection: Wear protective gloves and clothing.[1]

-

Respiratory Protection: In case of inadequate ventilation, wear a suitable respiratory protection.[1]

Handling and Storage

-

Handling:

-

Storage:

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

Fire and Explosion Hazards

This compound is combustible but not readily flammable.[1] Finely powdered material dispersed in air may create a dust explosion hazard if an ignition source is present.[1]

-

Suitable Extinguishing Media: Water spray, dry powder, foam.[1]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[1]

-

Hazardous Combustion Products: Toxic fumes may be released in a fire.[1]

-

Firefighting Instructions:

Accidental Release Measures

In the event of a spill or release, the following measures should be taken:

-

Personal Precautions:

-

Wear appropriate personal protective equipment, including safety goggles, protective gloves, and a self-contained breathing apparatus if necessary.[1]

-

-

Environmental Precautions:

-

Avoid release to the environment.[1]

-

-

Containment and Cleanup:

Visualized Safety Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound and the appropriate emergency response procedures.

Caption: Safety and emergency response workflow for this compound.

References

- 1. Page loading... [guidechem.com]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. aarti-industries.com [aarti-industries.com]

- 5. This compound 98 89-59-8 [sigmaaldrich.com]

- 6. This compound, 99% | Fisher Scientific [fishersci.ca]

- 7. fr.cpachem.com [fr.cpachem.com]

- 8. fishersci.com [fishersci.com]

- 9. Benzene, 4-chloro-1-methyl-2-nitro- | C7H6ClNO2 | CID 6975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Toxicological Profile of 4-Chloro-2-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data available for 4-Chloro-2-nitrotoluene (CAS No. 89-59-8), a chemical intermediate used in the synthesis of dyes and pigments. The information is compiled from a variety of sources, including regulatory assessments and safety data sheets, to provide a detailed resource for professionals in research and drug development.

Acute Toxicity

This compound exhibits a moderate order of acute toxicity via the oral route of exposure. The available data from non-guideline studies are summarized in the table below. Signs of toxicity reported in animal studies include yellow skin, orange urine, a bristled coat, ptosis (drooping of the upper eyelid), and irregular breathing.

| Test | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | 400 mg/kg bw | [1] |

| LD50 | Mouse | Oral | 800 mg/kg bw | [1] |

| LD50 | Guinea Pig | Oral | 3000 mg/kg bw | [1] |

| LD50 | Female Rat | Oral | >5000 mg/kg bw | [1] |

Irritation and Sensitization

Skin Irritation: Based on available data from a non-guideline study in rabbits, this compound is not considered to be a skin irritant. In this study, 500 mg of the substance, mixed with physiological saline, was applied to the skin of rabbits for 24 hours. The resulting primary dermal irritation index was less than 0.5, indicating no significant irritation.[1]

Eye Irritation: this compound is considered to be mildly irritating to the eyes of rabbits. In a non-guideline study, 100 mg of the substance was applied to the eyes of rabbits, resulting in mild irritation. However, these effects were not sufficient to warrant a hazard classification.[1]

Skin Sensitization: There is insufficient data to conclude on the skin sensitization potential of this compound.

Genotoxicity

The genotoxic potential of this compound has been investigated in a number of in vitro and in vivo studies, with mixed results. As a nitroaniline derivative, there are structural alerts for mutagenicity. The reduction of the nitro group can produce reactive radical species that have the potential to interact with DNA and cause oxidative damage.[1]

| Test System | Cell Line/Organism | Metabolic Activation | Result | Concentration(s) Tested | Reference(s) |

| Sister Chromatid Exchange | CHO cells | With and Without | Positive | 18–351 µg/mL | |

| Unscheduled DNA Synthesis | Rat hepatocytes | Not Applicable | Positive | 0.2 or 2 mM | |

| In vivo Micronucleus Assay | SPF 71 mice | Not Applicable | Negative | 2200 mg/kg bw (oral) | [1] |

| Chemical-induced Transformation | BALB/c-3T3 cells | Not Applicable | Inactive | 0.22–0.87 mM |

Carcinogenicity

There is insufficient information to definitively conclude on the carcinogenic potential of this compound. An in vitro chemical-induced transformation assay in BALB/c-3T3 cells was inactive.[2] However, it is noted that a potential metabolite, 4-chloro-1,2-phenylenediamine, is a known carcinogen.[2] In a toxicokinetic study in rats, this metabolite was not detected in tissues or excreta.[2]

Reproductive and Developmental Toxicity

The available data on reproductive and developmental toxicity is limited. In a sperm morphology and vaginal cytology study in rats, no effects on male reproductive parameters were observed. However, interference with the estrous cycle in female rats was reported at concentrations of 600 or 1200 mg/kg bw/day.[2] There is no available data on developmental toxicity.

Experimental Protocols

Below are representations of generalized experimental workflows for common toxicological assays, based on OECD guidelines.

Signaling Pathways

Specific signaling pathways affected by this compound have not been extensively elucidated in the available literature. The primary mechanism of toxicity for nitroaromatic compounds is generally understood to involve the metabolic reduction of the nitro group. This process can generate reactive intermediates that lead to oxidative stress and DNA damage.

Further research is required to identify the specific cellular signaling pathways that are modulated by this compound and its metabolites to fully understand its toxicological profile. This includes investigating potential interactions with key signaling molecules and pathways involved in cell cycle control, apoptosis, and DNA repair.

References

The Chemical Reactivity of 4-Chloro-2-nitrotoluene: A Technical Guide for Scientific Professionals

An In-depth Examination of Synthesis, Key Reactions, and Applications for Researchers, Scientists, and Drug Development Professionals.

4-Chloro-2-nitrotoluene is a versatile aromatic organic compound that serves as a crucial intermediate in the synthesis of a wide range of commercially significant molecules, including dyes, agrochemicals, and pharmaceuticals.[1][2] Its chemical reactivity is primarily dictated by the interplay of three functional groups attached to the toluene (B28343) core: a chloro group, a nitro group, and a methyl group. This guide provides a detailed overview of its synthesis, core reactive properties, and experimental protocols relevant to its application in research and development.

Physicochemical and Spectroscopic Data

This compound is a pale yellow crystalline solid at room temperature.[1] It is sparingly soluble in water but shows good solubility in organic solvents like ethanol (B145695) and acetone.[1][3] Key physical and spectroscopic data are summarized below for reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆ClNO₂ | [1] |

| Molecular Weight | 171.58 g/mol | [1] |

| CAS Number | 89-59-8 | [1] |

| Appearance | Pale yellow to off-white crystalline solid | [1] |

| Melting Point | 34 - 38 °C | [4] |

| Boiling Point | 239-240 °C (at 718 mmHg) | [4] |

| Water Solubility | 109 mg/L (at 20 °C) | [5] |

| Density | 1.2559 g/cm³ (at 80/4 °C) | [5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data (Peak Assignments) | Reference(s) |

| ¹H NMR (CDCl₃, 300MHz) | δ 7.96 (1H, d, J=2.2Hz, H3), 7.47 (1H, dd, J=8.2Hz, J=2.2Hz, H5), 7.29 (1H, d, J=8.2Hz, H6), 2.57 (3H, s, CH₃) | [1] |

| ¹³C NMR (CDCl₃, 75MHz) | δ 149.35, 133.81, 133.01, 132.39, 132.02, 124.67, 19.95 | [1] |

| Infrared (IR) | 1556 (C=C aromatic), 1521 (asymmetric NO₂), 1481, 1451 (C=C aromatic), 1347 (symmetric NO₂) cm⁻¹ | [1] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): 171 m/z | [6] |

Synthesis of this compound

The most common industrial method for synthesizing this compound is the electrophilic nitration of 4-chlorotoluene (B122035).[1] This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. The directing effects of the methyl group (ortho-, para-directing) and the chloro group (ortho-, para-directing) lead to the formation of isomeric products. The primary product is this compound, with 4-Chloro-3-nitrotoluene formed as a significant byproduct.[1][7]

Caption: Synthesis and purification workflow for this compound.

Experimental Protocol: Synthesis via Nitration[1]

-

Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, disperse 4-chlorotoluene (39.5 mmol) in water (3.3 mL).

-

Addition of Nitrating Agent: While stirring, slowly add a pre-mixed solution of 65% nitric acid (3.0 mL) and 96% sulfuric acid (13.2 mL) dropwise. Maintain the internal temperature between 50-55°C.

-

Reaction: After the addition is complete, continue stirring the mixture at 55°C for 2 hours.

-

Quenching and Extraction: Cool the reaction mixture and add 50 mL of water. Transfer the mixture to a separatory funnel and extract three times with 50 mL portions of chloroform (B151607) (CHCl₃).

-

Workup: Collect the organic phases and dry them over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography or vacuum distillation to separate the isomers. The typical reported yield for the 2-nitro isomer is around 49.2% after purification.[1]

Core Chemical Reactivity

The reactivity of this compound is a composite of the properties of its functional groups, which activate the molecule towards several key transformations.

Caption: Key reaction pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic attack, particularly at the para position where the chlorine atom is located. This makes the chloro group a good leaving group in SNAr reactions.[3] Strong nucleophiles, such as amines, alkoxides, and thiolates, can readily displace the chlorine atom. This reactivity is fundamental to its use in building more complex molecules for pharmaceuticals and dyes.

Experimental Protocol: General Amination

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or DMF.

-

Reagents: Add the desired primary or secondary amine (1.0-1.5 eq) and a base like potassium carbonate (K₂CO₃) if necessary.

-

Reaction: Heat the mixture to reflux (or use microwave irradiation for accelerated reaction times) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the mixture and remove the solvent under reduced pressure. If the product precipitates, it can be collected by filtration. Otherwise, the residue is taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over an anhydrous salt.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, yielding 4-chloro-2-toluidine. This transformation is a critical step in the synthesis of many dye and pigment precursors.[2] Common reduction methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or the use of metals in acidic media (e.g., Sn/HCl, Fe/HCl).[3][8]

Experimental Protocol: Reduction with Iron/HCl [8]

-

Setup: To a flask equipped with a reflux condenser, add iron powder (approx. 3 eq) and a dilute aqueous solution of hydrochloric acid.

-

Reaction: Heat the iron slurry to reflux. Slowly add a solution of this compound (1.0 eq) in ethanol or acetic acid to the boiling mixture.

-

Monitoring: Continue refluxing until the reaction is complete, which can be monitored by the disappearance of the yellow color of the starting material or by TLC analysis.

-

Workup: Cool the reaction mixture and make it basic with an aqueous solution of sodium hydroxide (B78521) or sodium carbonate to precipitate iron salts.

-

Isolation: The product can be isolated by steam distillation or by filtering the mixture through celite, followed by extraction of the filtrate with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The solvent is removed from the combined organic extracts to yield the crude amine, which can be further purified by distillation or crystallization.

Oxidation of the Methyl Group

The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or nitric acid, to produce 4-chloro-2-nitrobenzoic acid.[9] This derivative is another valuable intermediate in organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

As an aryl halide, this compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This reaction allows for the formation of a new carbon-carbon bond at the C4 position by coupling with an organoboron reagent, providing access to a wide range of biaryl derivatives.[10][11]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup: In a reaction vessel, combine this compound (1.0 eq), an arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 eq).

-

Solvent: Add a suitable solvent system, often a mixture like toluene/ethanol/water or dioxane/water.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically between 80-110°C. Microwave-assisted protocols can significantly shorten reaction times.[12]

-

Monitoring: Track the reaction's progress by TLC or GC-MS.

-

Workup: After completion, cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous salt, and concentrate. Purify the residue by column chromatography to isolate the coupled product.

Applications in Drug Development

The synthetic versatility of this compound makes it a valuable starting material in medicinal chemistry. It is notably used in the synthesis of:

-

NMDA-glycine antagonists: It is a key reagent for synthesizing tricyclic indole-2-carboxylic acids, which are potent antagonists at the glycine (B1666218) site of the NMDA receptor and have potential applications in treating neurological disorders.[4]

-

COX-2 inhibitors: This compound is also an intermediate in the preparation of certain nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively target the COX-2 enzyme.[4]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is considered toxic if swallowed, inhaled, or in contact with skin, and it can cause serious eye and skin irritation.[8][13] Always handle this compound in a well-ventilated fume hood, wearing personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[1]

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. US2876267A - Purification of 4-chloronitrotoluenes - Google Patents [patents.google.com]

- 4. This compound 98 89-59-8 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. This compound [webbook.nist.gov]

- 7. US4456777A - Process for the preparation of 2-chloro-4-nitrotoluene - Google Patents [patents.google.com]

- 8. US3341595A - Preparation of 3-chloro-4-toluidine - Google Patents [patents.google.com]

- 9. quora.com [quora.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Yoneda Labs [yonedalabs.com]

- 12. mdpi.com [mdpi.com]

- 13. Sciencemadness Discussion Board - Reduction of 4-Chloro-3-nitrotoluene failure - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-Chloro-2-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 4-chloro-2-nitrotoluene, a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] This document details the regioselectivity of these reactions, governed by the interplay of the directing effects of the chloro, nitro, and methyl substituents. Detailed experimental protocols, quantitative data on product distribution, and mechanistic insights are presented to aid researchers in the strategic design and optimization of synthetic pathways involving this versatile molecule.

Introduction

This compound is an aromatic compound characterized by a benzene (B151609) ring substituted with a methyl group, a chlorine atom, and a nitro group.[1] Its utility as a precursor in organic synthesis stems from the potential for further functionalization of the aromatic ring through electrophilic substitution reactions. The existing substituents profoundly influence the rate and orientation of incoming electrophiles, making a thorough understanding of these effects paramount for achieving desired synthetic outcomes. This guide explores key electrophilic substitution reactions of this compound, including nitration, halogenation, and sulfonation, with a focus on experimental methodologies and product distributions.

Directing Effects of Substituents